N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Substitution reactions:
Final coupling: The phenyl group is introduced in the final step through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: Used in studies involving cell viability assays, molecular docking, and western blotting to understand its effects on cellular pathways.
Pharmaceutical Development: Potential candidate for developing drugs targeting neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves:
Inhibition of ER stress and apoptosis: This compound has been shown to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3.
NF-kB inflammatory pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with similar biological activities.
Uniqueness
N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-16(2)13-14-24-23-27-21(26-17-9-11-19(30-3)12-10-17)20-15-25-29(22(20)28-23)18-7-5-4-6-8-18/h4-12,15-16H,13-14H2,1-3H3,(H2,24,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBUMKAGBXFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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